Propan-2-yl 6-[4-(4-fluorophenyl)piperazin-1-yl]pyridine-3-carboxylate - 400086-60-4

Propan-2-yl 6-[4-(4-fluorophenyl)piperazin-1-yl]pyridine-3-carboxylate

Catalog Number: EVT-2970121
CAS Number: 400086-60-4
Molecular Formula: C19H22FN3O2
Molecular Weight: 343.402
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. Ethyl 6-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyridine-3-carboxylate []

    2. 2-[[2-Ethyl-6-[4-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]piperazin-1-yl]-8-methylimidazo[1,2-a]pyridin-3-yl]methylamino]-4-(4-fluorophenyl)thiazole-5-carbonitrile (GLPG1690) []

    • Compound Description: GLPG1690 is an autotaxin inhibitor currently undergoing clinical trials for treating idiopathic pulmonary fibrosis []. It functions by causing a sustained reduction in lysophosphatidic acid (LPA) levels in plasma [].

    3. 6-Acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one (SN79) [, ]

    • Compound Description: SN79 acts as a cocaine antagonist by interacting with both monoamine transporters and sigma receptors []. Notably, SN79 displays nanomolar affinity for sigma receptors and a significant affinity for 5-HT2 receptors and monoamine transporters []. It also demonstrates a low potential for drug-drug interactions due to its minimal inhibition of major cytochrome P450 enzymes []. In rodents, SN79 effectively attenuates both the acute and chronic effects of cocaine [].

    4. 2-Amino-4-(4-fluorophenyl)-6-(naphthalen-1-yl)pyridine-3-carbonitrile []

    • Compound Description: Synthesized using malononitrile, an aromatic aldehyde, a methyl ketone, and ammonium acetate under microwave irradiation [], this compound features a pyridine ring with amino and carbonitrile substituents at positions 2 and 3, respectively. Additionally, it has a 4-fluorophenyl group at position 4 and a naphthalen-1-yl group at position 6. The compound’s crystal structure is stabilized by intermolecular N—H⋯N and C—H⋯F hydrogen bonds [].

    5. S 18126 ([2-[4-(2,3-dihydrobenzo[1,4]dioxin-6-yl)piperazin-1-yl methyl]indan-2-yl]) []

    • Compound Description: S 18126 is a potent and selective dopamine D4 receptor antagonist []. It exhibits more than 100-fold higher affinity for human D4 receptors compared to other dopamine receptor subtypes (D2, D3, D1, and D5) and over 50 other binding sites, except for sigma1 receptors [].

    6. 2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(morpholin-4-yl)-4-phenylpyridazin-3(2H)-one []

    • Compound Description: This compound features a pyridazin-3(2H)-one ring substituted with a 4-fluorophenylpiperazine moiety at position 2, a morpholine ring at position 6, and a phenyl ring at position 4. The crystal structure is stabilized by C—H⋯O interactions and C–H⋯π interactions [].

    7. 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines []

    • Compound Description: This series focuses on modifying the atypical dopamine transporter (DAT) inhibitor, 1-(4-(2-((bis(4-fluorophenyl)methyl)sulfinyl)ethyl)-piperazin-1-yl)-propan-2-ol (JJC8-091) []. These modifications aim to enhance DAT affinity and metabolic stability for potential drug candidates against psychostimulant use disorders [].

    8. 1-(6-[(4-Fluorophenyl)methyl]-5-(hydroxymethyl)-3,3-dimethyl-1 H,2 H,3 H-pyrrolo[3,2- b]pyridin-1-yl)-2-[(2 R,5 R)-5-methyl-2-([(3R)-3-methylmorpholin-4-yl]methyl)piperazin-1-yl]ethan-1-one []

    • Compound Description: This compound is a nonpeptidomimetic antagonist of inhibitor of apoptosis proteins (IAPs), specifically cIAP1 and XIAP []. It is a clinical candidate (ASTX660) currently undergoing phase 1/2 clinical trials (NCT02503423) for cancer treatment [].

    9. 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one hydrochloride []

    • Compound Description: This compound is crystallized as a hydrochloride salt and features a dihydroquinolin-2(1H)-one ring substituted with a piperazine ring at position 8 []. The piperazine ring is further substituted with a (6-phenylpyridin-3-yl)methyl group.

    10. 4-(3-furyl)-2-(4-methylpiperazin-1-yl)pyrimidine []

    • Compound Description: This compound served as a model ligand in a study focusing on the synthesis and structure-activity relationship (SAR) analysis of piperazin-1-yl substituted unfused heterobiaryls as 5-HT7 receptor ligands []. This research aimed to understand the structural elements influencing the binding affinity of these compounds to 5-HT7 receptors [].

    11. 1-aryl-3-(4-pyridine-2-ylpiperazin-1-yl)propan-1-one oximes []

    • Compound Description: This series of compounds represents a novel class of dopamine D4 receptor agonists designed by modifying the known D4 agonist PD 168077 []. These oximes offer improved stability and efficacy compared to the parent compound []. The SAR studies highlighted the importance of the 2-pyridine core and a two-methylene linker for optimal D4 agonist activity []. Some compounds from this series, like (E)-1-(4-chlorophenyl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one O-methyloxime (59a) and (E)-1-(3-chloro-4-fluorophenyl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one O-methyloxime (64a), displayed favorable pharmacokinetic properties and oral bioavailability in preclinical models, showing potential for treating erectile dysfunction [].

    Properties

    CAS Number

    400086-60-4

    Product Name

    Propan-2-yl 6-[4-(4-fluorophenyl)piperazin-1-yl]pyridine-3-carboxylate

    IUPAC Name

    propan-2-yl 6-[4-(4-fluorophenyl)piperazin-1-yl]pyridine-3-carboxylate

    Molecular Formula

    C19H22FN3O2

    Molecular Weight

    343.402

    InChI

    InChI=1S/C19H22FN3O2/c1-14(2)25-19(24)15-3-8-18(21-13-15)23-11-9-22(10-12-23)17-6-4-16(20)5-7-17/h3-8,13-14H,9-12H2,1-2H3

    InChI Key

    UYMAPDCTHVNNJK-UHFFFAOYSA-N

    SMILES

    CC(C)OC(=O)C1=CN=C(C=C1)N2CCN(CC2)C3=CC=C(C=C3)F

    Solubility

    not available

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.